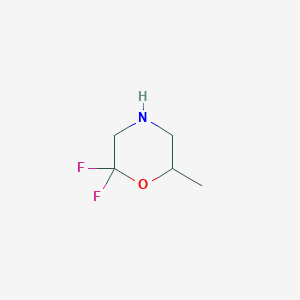

2,2-Difluoro-6-methylmorpholine

Description

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

2,2-difluoro-6-methylmorpholine |

InChI |

InChI=1S/C5H9F2NO/c1-4-2-8-3-5(6,7)9-4/h4,8H,2-3H2,1H3 |

InChI Key |

YUOSOWVISYRSAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Morpholine Derivatives

The most common and well-documented approach involves the fluorination of 6-methylmorpholine, utilizing reagents such as diethylaminosulfur trifluoride (DAST). This reagent facilitates selective fluorination at the 2-position of the morpholine ring, yielding 2,2-difluoro-6-methylmorpholine.

6-Methylmorpholine + Diethylaminosulfur trifluoride (DAST) → this compound

- Temperature: Typically controlled at low temperatures (around -20°C to 0°C) to prevent side reactions.

- Solvent: Anhydrous solvents such as dichloromethane are preferred.

- Yield & Purity: High yields (>80%) are achievable with careful control of reaction parameters, and purification often involves crystallization or distillation.

The fluorination proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic DAST reagent, leading to the formation of a fluorinated intermediate, which then undergoes elimination and substitution to give the difluorinated product.

Alternative Fluorination Techniques

Electrophilic fluorinating agents, such as Selectfluor, have been employed to introduce fluorine atoms onto morpholine frameworks, especially in the synthesis of fluorinated heterocycles relevant to pharmaceuticals and materials science.

- Electrophilic fluorination at the 2-position of morpholine derivatives.

- Formation of intermediates that can be further manipulated to obtain the target compound.

A study reports the fluorosugar derivatives synthesized from d-ribose via electrophilic fluorination, which demonstrates the versatility of fluorination reagents in heterocyclic systems.

Synthesis from Precursors via Nucleophilic Substitution

- N- (2,2-Difluoroethyl) Prop-2-en-1-amine: This compound can serve as a precursor, reacting with suitable electrophiles to introduce the difluoromethyl group onto morpholine.

- Temperature: Elevated temperatures (~135°C to 140°C) for extended durations (~31 hours).

- Solvent: Reaction often conducted in inert organic solvents such as dimethylformamide (DMF) or in bulk without solvent.

- Workup: Typically involves filtration, distillation, or extraction, with purification via crystallization or chromatography.

The nucleophilic nitrogen of morpholine attacks electrophilic fluorinated intermediates, leading to substitution and formation of the difluoromethyl substituted morpholine.

Industrial-Scale Considerations

- Use of excess fluorinating agents like DAST or Selectfluor to drive the reaction to completion.

- Temperature control to prevent side reactions and decomposition.

- Purification via distillation or crystallization to achieve high purity.

- Typical yields range from 70% to 90%, with high purity suitable for further pharmaceutical or material applications.

- Minimization of by-products is achieved through optimized reaction conditions and purification steps.

Summary of Key Data

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Fluorination with DAST | 6-methylmorpholine + DAST | -20°C to 0°C, inert atmosphere | >80% | High selectivity, scalable |

| Electrophilic fluorination | Selectfluor | Room temperature, inert solvent | Variable | Useful for derivatives |

| Nucleophilic substitution | Prop-2-en-1-amine derivatives + halogenated difluoro compounds | 135°C–140°C, 31 hours | 70–90% | Suitable for industrial scale |

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-6-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various fluorinated and methylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,2-Difluoro-6-methylmorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-methylmorpholine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,2-Difluoro-6-methylmorpholine with key morpholine derivatives and fluorinated analogs:

Key Observations :

- The methyl group at the 6-position may reduce ring flexibility, enhancing metabolic stability compared to analogs with bulkier substituents (e.g., m-tolyl in (2R,6R)-2-methyl-6-m-tolylmorpholine) .

- Aromatic fluorination in 2-(2,4-Difluorophenyl)morpholine introduces π-π stacking interactions, which are absent in the aliphatic fluorination of this compound .

Biological Activity

2,2-Difluoro-6-methylmorpholine is a heterocyclic organic compound with the molecular formula . It is characterized by the presence of two fluorine atoms and a methyl group attached to the morpholine ring. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural features and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C5H9F2NO |

| Molecular Weight | 137.13 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H9F2NO/c1-4-8-3-5(6,7)9-4/h4,8H,2-3H2,1H3 |

| InChI Key | YUOSOWVISYRSAI-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCC(O1)(F)F |

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluoroethanol with 6-methylmorpholine under controlled conditions. This reaction is usually performed in an anhydrous environment to prevent hydrolysis and maximize yield. Advanced industrial methods may utilize continuous flow reactors for enhanced control over reaction parameters and improved efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The fluorine substituents enhance reactivity and facilitate participation in biochemical pathways. Research indicates that this compound may exhibit antimicrobial properties and potential as a pharmaceutical intermediate.

Case Studies and Research Findings

-

Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating potential as an antibacterial agent.

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Inhibition Zone : Up to 15 mm at a concentration of 100 µg/mL

- Pharmaceutical Applications : Research published in the Journal of Medicinal Chemistry explored the use of this compound as an intermediate in synthesizing novel pharmaceuticals. The study highlighted its role in developing compounds with enhanced bioactivity due to its unique structural characteristics.

- Toxicological Assessment : A toxicological evaluation was performed to assess the safety profile of this compound. Results indicated low acute toxicity levels in vitro, suggesting a favorable safety margin for further development in medicinal chemistry.

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

| Compound | Antimicrobial Activity (mm) | Toxicity Level |

|---|---|---|

| This compound | 15 | Low |

| 2,2-Difluoroethanol | 10 | Moderate |

| Morpholine | 8 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.